2-[(4-Ethoxyphenyl)azo]-p-cresol
Description
2-[(4-Ethoxyphenyl)azo]-p-cresol is an azo compound characterized by a p-cresol backbone (4-methylphenol) linked via an azo (–N=N–) group to a 4-ethoxyphenyl substituent. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.32 g/mol. This compound belongs to the class of aromatic azo dyes, which are widely used in industrial applications such as textiles, cosmetics, and analytical chemistry due to their vivid colors and chelating properties . The ethoxy (–OCH₂CH₃) group enhances solubility in organic solvents and may influence electronic properties, shifting absorption spectra compared to derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) .
Properties
CAS No. |
6370-44-1 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-13-7-5-12(6-8-13)16-17-14-10-11(2)4-9-15(14)18/h4-10,18H,3H2,1-2H3 |
InChI Key |
RVBLBXYCACHTLV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O |
Other CAS No. |
6370-44-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Azo compounds derived from p-cresol or structurally related phenols exhibit variations in substituents and heterocyclic components, leading to distinct physicochemical and functional properties. Key examples include:
Physicochemical Properties
- Solubility: The ethoxy group in 2-[(4-Ethoxyphenyl)azo]-p-cresol improves solubility in polar organic solvents (e.g., ethanol, acetone) compared to chlorinated or nitro-substituted analogues, which exhibit lower solubility due to stronger intermolecular interactions .
- Acid Dissociation Constant (pKa): The phenolic –OH group in p-cresol derivatives typically has a pKa of ~10.26 . Azo substituents may slightly lower this value due to electron-withdrawing effects.
- Thermal Stability : Azo compounds generally decompose at temperatures above 200°C. Ethoxy groups may marginally enhance thermal stability compared to nitro groups, which are prone to redox reactions .
Regulatory and Environmental Considerations
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